molecular formula C14H9F2NOS B13930120 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole

Cat. No.: B13930120
M. Wt: 277.29 g/mol
InChI Key: LGCIPHNSAGRIQS-UHFFFAOYSA-N
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Description

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is a chemical compound with the molecular formula C14H9F2NOS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is particularly interesting due to its unique structure, which includes a difluoromethyl group and a phenoxy group attached to a benzothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with difluoromethyl phenyl ether under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Similar structure but lacks the difluoromethyl and phenoxy groups.

    2-Aminobenzothiazole: Contains an amino group instead of the difluoromethyl and phenoxy groups.

    Benzothiazole: The parent compound without any substituents.

Uniqueness

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is unique due to the presence of both difluoromethyl and phenoxy groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C14H9F2NOS

Molecular Weight

277.29 g/mol

IUPAC Name

2-[difluoro(phenoxy)methyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9F2NOS/c15-14(16,18-10-6-2-1-3-7-10)13-17-11-8-4-5-9-12(11)19-13/h1-9H

InChI Key

LGCIPHNSAGRIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C2=NC3=CC=CC=C3S2)(F)F

Origin of Product

United States

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